molecular formula C20H20N2O5S B2881960 3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1171780-65-6

3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2881960
CAS RN: 1171780-65-6
M. Wt: 400.45
InChI Key: BXDMTEUQJFNZLZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared . The compound consists of asymmetric units of C16H20N2O .


Chemical Reactions Analysis

The compound can theoretically undergo various chemical reactions. For instance, the chloride ion of similar compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

The compound has specific physical and chemical properties. For instance, 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .

Scientific Research Applications

Synthetic Chemistry Applications

One key area of research involves the synthesis and transformation of complex organic molecules that may share structural motifs with the compound . For example, studies on the pyrolytic generation of methyleneketene from related dioxaspiro compounds have illuminated pathways for generating reactive intermediates useful in synthetic organic chemistry (Brown, Eastwood, & McMullen, 1976). Similarly, research on the structure, conformation, and hydrogen bonding of amino-cycloalkanespiro-hydantoins has provided insights into the molecular architecture that could influence the design of new drugs or materials (Todorov, Petrova, Naydenova, & Shivachev, 2009).

Materials Science and Engineering

The synthesis and characterization of novel organic compounds with unique structural features, such as spirocyclic frameworks, are of significant interest in materials science. These compounds can serve as building blocks for advanced materials with potential applications ranging from electronics to biomedicine. For instance, the electrochemical studies of diazaspiro undecane diones in non-aqueous media reveal their potential as functional materials in electronic applications due to their redox properties (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).

Mechanism of Action

Based on the cholinergic hypothesis of the reported compound, N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, which had a good inhibitory activity to acetylcholinesterase (AChE), the new 4-methoxy-phenylthiazole-2-amine derivatives as AChE inhibitors (AChEIs) have been designed and synthesized .

Future Directions

The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It can be concluded that the lead AChEI compound presented satisfactory drug-like characteristics and ADME properties .

properties

IUPAC Name

3-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-25-14-7-5-13(6-8-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDMTEUQJFNZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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